CL2A-SN-38 (dichloroacetic acid salt)

ADC linker design SN-38 drug-linker conjugate structure-activity relationship

CL2A-SN-38 (dichloroacetic acid salt) is a drug-linker conjugate composed of the topoisomerase I inhibitor SN-38 covalently attached to the CL2A linker, a maleimidocaproyl-containing, PEG8- and triazole-bearing scaffold engineered for pH-sensitive hydrolytic cleavage. SN-38 is the active metabolite of irinotecan and a potent inducer of DNA damage and apoptosis.

Molecular Formula C75H99Cl2N11O24
Molecular Weight 1609.5 g/mol
Cat. No. B10828922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL2A-SN-38 (dichloroacetic acid salt)
Molecular FormulaC75H99Cl2N11O24
Molecular Weight1609.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl
InChIInChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1
InChIKeySNLXRMAUXQVOPQ-RGBFIJSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL2A-SN-38 (Dichloroacetic Acid Salt): Drug-Linker Conjugate for SN-38-Based Antibody-Drug Conjugate Procurement and Development


CL2A-SN-38 (dichloroacetic acid salt) is a drug-linker conjugate composed of the topoisomerase I inhibitor SN-38 covalently attached to the CL2A linker, a maleimidocaproyl-containing, PEG8- and triazole-bearing scaffold engineered for pH-sensitive hydrolytic cleavage [1]. SN-38 is the active metabolite of irinotecan and a potent inducer of DNA damage and apoptosis. The CL2A linker occupies the 20-position of the SN-38 lactone ring—the site shown to optimally preserve lactone stability during systemic circulation while enabling efficient payload release in the acidic tumor microenvironment and lysosomal compartment [2]. The dichloroacetic acid (DCA) salt form is provided as a solid with molecular formula C73H97N11O22 · X C2H2Cl2O2, a molecular weight of approximately 1480.6 Da (free base), and is typically supplied at ≥90–98% purity . This drug-linker is the critical intermediate used to conjugate SN-38 to tumor-targeting monoclonal antibodies such as the anti-Trop-2 antibody hRS7 (sacituzumab), forming the clinically approved ADC sacituzumab govitecan (Trodelvy®) [2].

Why CL2A-SN-38 Cannot Be Interchanged with Other SN-38 Linker-Drug Conjugates: Linker Chemistry Dictates ADC Pharmacology


The CL2A linker is not a generic SN-38 delivery module. Direct comparative studies demonstrate that substitution of CL2A with the structurally similar CL2E linker—which differs only in the payload-release mechanism (cathepsin-B-dependent vs. pH-dependent hydrolysis)—results in 5- to 42-fold losses in ADC cytotoxicity depending on the antibody and cell line [1]. Similarly, the CL2-SN-38 variant, which contains an additional phenylalanine residue in the linker architecture, exhibits equivalent in vitro parameters to CL2A-SN-38 (drug substitution, binding affinity, cytotoxicity, and serum stability) but the simplified CL2A scaffold enables more efficient manufacturing with reduced synthetic burden without compromising therapeutic performance [2]. Furthermore, the relatively short circulatory half-life of the CL2A linker (~1 day in human serum) is a deliberate design feature that produces a distinct systemic SN-38 exposure profile compared to ultra-stable linkers such as the GGFG-DXd system (>10 days); this profile determines the therapeutic window and the characteristic bystander killing effect that is essential for activity in antigen-heterogeneous tumors [3][4]. Substituting any component of this linker-drug system changes release kinetics, potency, and the clinical toxicity-efficacy balance.

Quantitative Differentiation Evidence for CL2A-SN-38 (DCA Salt) vs. Closest SN-38 Linker-Drug Analogs and Alternative ADC Payload Systems


CL2A-SN-38 Matches CL2-SN-38 in All Core In Vitro Parameters While Offering a Simplified, Phe-Deleted Linker Scaffold

CL2A-SN-38 was compared head-to-head with CL2-SN-38, which differs by an additional phenylalanine residue in the linker's peptide spacer. Both drug-linker conjugates were conjugated to the anti-Trop-2 antibody hRS7 and evaluated in parallel [1]. Results demonstrate that CL2A-SN-38 is equivalent to CL2-SN-38 in all four core ADC parameters measured, confirming that deletion of the Phe residue does not compromise drug substitution, target engagement, potency, or systemic stability. This simplification is relevant for procurement because it reduces the synthetic complexity and cost of the linker-drug intermediate while delivering identical conjugate performance.

ADC linker design SN-38 drug-linker conjugate structure-activity relationship

CL2A-SN-38 ADC Is 5- to 42-Fold More Cytotoxic Than CL2E-SN-38 ADC Across Solid Tumor and Hematologic Cancer Cell Lines

CL2A-SN-38 and CL2E-SN-38 were conjugated to the same antibodies (hRS7, hLL2, hLL1) and compared in parallel cytotoxicity assays in multiple cancer cell lines [1]. CL2E-SN-38 is an SN-38 derivative with a cathepsin-B-cleavable linker that attaches the payload at the 10-O-position, in contrast to CL2A-SN-38 which uses pH-sensitive release at the 20-O-position. Across all antibody platforms and cell lines tested, CL2A-SN-38 conjugates were significantly more potent, with IC50/EC50 values 5- to 42-fold lower than CL2E-SN-38 conjugates. The magnitude of superiority was greatest with rapidly internalizing antibodies (hLL2/epratuzumab: 42-fold) and was consistent regardless of tumor histology.

ADC linker comparison cathepsin-B cleavable linker pH-sensitive linker tumor cell cytotoxicity

CL2A Linker Enables pH-Dependent, Cathepsin-B-Independent Payload Release—A Mechanism Distinct from Enzyme-Cleavable Linkers

The CL2A linker releases SN-38 through a pH-sensitive benzyl carbonate bond that hydrolyzes preferentially in acidic conditions (pH 4–6), characteristic of the tumor microenvironment and lysosomal compartment [1]. In contrast, the CL2E linker requires sequential cathepsin-B cleavage followed by intramolecular cyclization. Key differential data include: (i) in human serum, CL2A-SN-38 conjugate t1/2 ≈ 1 day vs. CL2E-SN-38 conjugate t1/2 > 10 days; (ii) at lysosomal pH 5, the CL2A linker cleaves with t1/2 ≈ 10 h independent of cathepsin-B, while CL2E requires the enzyme for the initial cleavage step (t1/2 ≈ 0.5 h for cathepsin-B step, followed by a slower cyclization yielding an overall t1/2 ≈ 10 h) [1]. Critically, the CL2A linker's pH-dependent but enzyme-independent release enables extracellular payload liberation in the acidic tumor microenvironment, producing bystander killing of antigen-negative tumor cells—an effect that enzyme-dependent linkers cannot replicate in tumors with heterogeneous or low cathepsin expression [2].

ADC linker chemistry pH-sensitive hydrolysis bystander killing drug release kinetics

CL2A-SN-38 Conjugates Achieve a Drug-to-Antibody Ratio (DAR) of ~8—Among the Highest of FDA-Approved ADCs, Maximizing Payload Delivery per Antibody

The CL2A-SN-38 linker-drug enables a high drug-to-antibody ratio when conjugated to IgG antibodies. In the approved ADC sacituzumab govitecan, CL2A-SN-38 achieves a DAR of approximately 8:1 [1], consistent with the preclinical report of ~6 drug substitutions per antibody [2]. This DAR is significantly higher than the DAR ~4 of the TROP2-targeted ADC datopotamab deruxtecan (Dato-DXd; GGFG-DXd linker-payload), which uses the same antibody target class but a different linker-payload system [3]. The DAR of ~8 is comparable to trastuzumab deruxtecan (T-DXd; DAR ~8) [3]. Higher DAR translates directly to greater molar payload delivery to target cells per internalized ADC-receptor complex.

drug-to-antibody ratio ADC potency DAR comparison payload loading

CL2A-SN-38 Dichloroacetic Acid Salt Provides Enhanced Chemical Stability Relative to the Free Base Form—A Critical Quality Attribute for Long-Term Procurement and Storage

CL2A-SN-38 is commercially supplied as the dichloroacetic acid (DCA) salt, which improves chemical stability compared to the free base. The free base form is noted to be 'less stable' , whereas the DCA salt is provided as a solid with defined storage conditions (−20°C) and specified shelf-life . The DCA salt has a higher formula weight (1738.49 Da for the salt form vs. ~1480.6 Da for the free base ) reflecting the addition of two DCA counterions. In lyophilized form, chemically related CL2 linker constructs are reported stable for 36 months at −20°C, providing a relevant benchmark for procurement planning [1]. This salt-form advantage is a practical differentiator for organizations procuring CL2A-SN-38 for ADC conjugation campaigns, where linker-drug degradation prior to antibody conjugation directly impacts final ADC quality, DAR consistency, and batch-to-batch reproducibility.

drug-linker salt form chemical stability long-term storage ADC manufacturing

Procurement-Driven Application Scenarios for CL2A-SN-38 (DCA Salt) Based on Quantitative Differentiation Evidence


ADC Development Programs Requiring High-DAR SN-38 Conjugates with pH-Sensitive Linker Release for Solid Tumor Indications

CL2A-SN-38 is the linker-drug of choice for antibody-drug conjugate programs targeting solid tumors where bystander killing of antigen-negative tumor cells is essential. The CL2A linker's pH-dependent hydrolytic release mechanism (serum t1/2 ≈ 1 day; lysosomal t1/2 ≈ 10 h, cathepsin-B-independent) [1] enables extracellular SN-38 liberation in the acidic tumor microenvironment, a property not achievable with enzyme-cleavable linkers such as CL2E [2]. Combined with a DAR of ~8, this platform maximizes intratumoral payload concentration. Procurement of CL2A-SN-38 DCA salt specifically supports conjugation to anti-Trop-2 (e.g., sacituzumab/hRS7), anti-CEACAM5 (labetuzumab), anti-CD22 (epratuzumab), or anti-CD74 (milatuzumab) antibodies [1][3].

Preclinical Head-to-Head Linker Comparison Studies Requiring a Validated SN-38 Drug-Linker Reference Standard

When benchmarking novel SN-38 linker designs or evaluating alternative payload-release mechanisms, CL2A-SN-38 serves as the essential reference comparator. It is the most extensively characterized 20-O-linked SN-38 drug-linker, with published quantitative data across drug substitution (DAR ~6–8), cell binding affinity (Kd ~1.2 nM), cytotoxicity (IC50 ~2.2 nM against Trop-2+ cell lines), and serum stability (t1/2 ~20 hours) [3]. Its well-defined differential performance against CL2E-SN-38 (5- to 42-fold IC50 superiority) provides a quantitative benchmark for assessing whether a new linker chemistry offers meaningful pharmacological improvement [1].

CMC and Process Development for Scalable ADC Manufacturing with Simplified Linker-Drug Architecture

The CL2A linker's simplified architecture (Phe-deleted variant of CL2) reduces synthetic complexity while maintaining equivalent conjugate performance across all four critical quality attributes (DAR, Kd, IC50, serum t1/2) [3]. Combined with the DCA salt's enhanced chemical stability over the free base , CL2A-SN-38 is the appropriate procurement specification for process development, scale-up, and GMP manufacturing campaigns where linker-drug stability during storage and handling directly impacts final ADC critical quality attributes including DAR distribution, aggregate content, and batch-to-batch consistency.

In Vivo Efficacy Studies in Antigen-Heterogeneous Tumor Models Requiring Bystander Killing Activity

In xenograft models bearing tumors with heterogeneous Trop-2 or CEACAM5 expression, hRS7-CL2A-SN-38 and hMN-14-CL2A-SN-38 ADCs produce statistically significant antitumor effects versus non-targeting controls (Calu-3 P ≤ 0.05; Capan-1 P < 0.018; BxPC-3 P < 0.005; COLO 205 P < 0.033) [3]. The combination of high DAR (~8) and pH-sensitive extracellular SN-38 release generates the bystander killing necessary to eliminate antigen-negative tumor subpopulations [2]. For in vivo pharmacology programs, CL2A-SN-38 DCA salt is the required linker-drug to replicate the mechanism that underpins the clinical efficacy of sacituzumab govitecan.

Quote Request

Request a Quote for CL2A-SN-38 (dichloroacetic acid salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.